molecular formula C₁₃H₁₉ClN₂O₂ B1144876 Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate CAS No. 73130-52-6

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate

Cat. No.: B1144876
CAS No.: 73130-52-6
M. Wt: 270.76
InChI Key:
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Description

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring, a chloro-substituted butyl chain, and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate typically involves the reaction of 4-chloro-4-(3-pyridyl)butylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based pesticides and drugs.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate pesticide with a similar mechanism of action.

    Physostigmine: A carbamate used in medicine to treat glaucoma and myasthenia gravis.

    Neostigmine: A carbamate used to treat myasthenia gravis and to reverse the effects of muscle relaxants.

Uniqueness

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is unique due to its specific structural features, such as the presence of a pyridine ring and a chloro-substituted butyl chain

Properties

IUPAC Name

ethyl N-(4-chloro-4-pyridin-3-ylbutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-3-18-13(17)16(2)9-5-7-12(14)11-6-4-8-15-10-11/h4,6,8,10,12H,3,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGIKDSAWNDEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCCC(C1=CN=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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